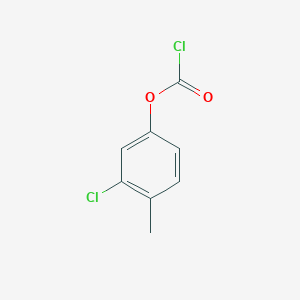
3-Chloro-4-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. Chloroformates are widely used as reagents in organic chemistry due to their reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylphenyl chloroformate typically involves the reaction of 3-chloro-4-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
3-Chloro-4-methylphenol+Phosgene→3-Chloro-4-methylphenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, typically in the presence of a base to neutralize the HCl produced.
Alcohols: For esterification, often using a base to absorb the HCl.
Carboxylic Acids: For mixed anhydride formation, also in the presence of a base.
Major Products:
Carbamates: Formed from reaction with amines.
Carbonate Esters: Formed from reaction with alcohols.
Mixed Anhydrides: Formed from reaction with carboxylic acids.
Scientific Research Applications
3-Chloro-4-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups in organic molecules.
Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: In the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylphenyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .
Comparison with Similar Compounds
Methyl Chloroformate: Used in similar applications but with different reactivity and volatility.
Benzyl Chloroformate: Commonly used for introducing the Cbz (carboxybenzyl) protecting group.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group.
Uniqueness: 3-Chloro-4-methylphenyl chloroformate is unique due to its specific reactivity profile and the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and the properties of the products formed .
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3 |
InChI Key |
MFRWQDNINPPFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















